molecular formula C18H15N3O2 B7702700 N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide

Cat. No. B7702700
M. Wt: 305.3 g/mol
InChI Key: VQWIYCLIGVRDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. It was first discovered in 2008 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous studies.

Mechanism of Action

The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein that plays a key role in the initiation of apoptosis. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is often overexpressed in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through a variety of biochemical and physiological effects. These include the activation of procaspase-3, the inhibition of Akt activity, and the disruption of mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One area of focus is the development of more efficient synthesis methods, which could make this compound more accessible for research and potential clinical use. Another area of focus is the identification of the precise mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.

Synthesis Methods

The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde with hydrazine to form 3-phenyl-1,2,4-oxadiazole. This compound is then reacted with 3-bromoaniline to form the key intermediate, which is subsequently reacted with cyclopropanecarboxylic acid to form this compound.

Scientific Research Applications

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs. This compound has been tested in a variety of cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.

properties

IUPAC Name

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(13-9-10-13)19-15-8-4-7-14(11-15)18-20-16(21-23-18)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIYCLIGVRDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.